2-Methylindazole-4-carboxamide

Beschreibung

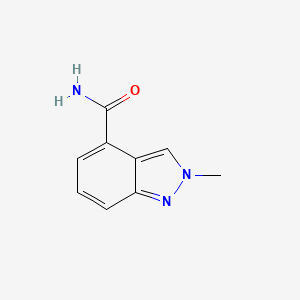

2-Methylindazole-4-carboxamide is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Eigenschaften

Molekularformel |

C9H9N3O |

|---|---|

Molekulargewicht |

175.19 g/mol |

IUPAC-Name |

2-methylindazole-4-carboxamide |

InChI |

InChI=1S/C9H9N3O/c1-12-5-7-6(9(10)13)3-2-4-8(7)11-12/h2-5H,1H3,(H2,10,13) |

InChI-Schlüssel |

HMTNRSCZGLVGLC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C2C(=N1)C=CC=C2C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylindazole with a carboxylic acid derivative under dehydrating conditions. The reaction can be catalyzed by agents such as phosphorus oxychloride or thionyl chloride, which facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylindazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Wissenschaftliche Forschungsanwendungen

2-Methylindazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-Methylindazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Methylindazole: Lacks the carboxamide group but shares the core structure.

4-Carboxamideindazole: Similar structure but with different substitution patterns.

Indazole-4-carboxamide: Another related compound with variations in the substitution pattern.

Uniqueness: 2-Methylindazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indazole core with a carboxamide group makes it a versatile compound for various applications.

Biologische Aktivität

2-Methylindazole-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C9H9N3O

- Molecular Weight: 175.19 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CN1C=C2C(=N1)C=CC=C2C(=O)N

| Property | Value |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | HMTNRSCZGLVGLC-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylindazole with a carboxylic acid derivative under dehydrating conditions, often catalyzed by phosphorus oxychloride or thionyl chloride.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction modulates their activity, leading to various biological effects. For instance, it has been shown to inhibit certain kinases associated with cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting pathways involved in cell proliferation and survival. For example, it has been linked to the inhibition of VEGFR-2 tyrosine kinase, a critical player in angiogenesis and tumor development .

Case Studies

-

Anticancer Efficacy:

A study conducted on various human cancer cell lines (DLD1 colorectal adenocarcinoma, HeLa cervical cancer) found that this compound significantly reduced cell viability and induced apoptosis. The compound demonstrated an IC50 value comparable to established anticancer agents . -

Antimicrobial Activity:

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.